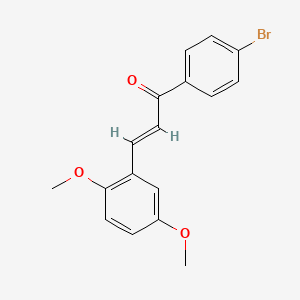

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Description

The compound (E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking two aromatic rings: a 4-bromophenyl group and a 2,5-dimethoxyphenyl group. Chalcones are α,β-unsaturated ketones with diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZMFCWLZCLZMN-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure consisting of a bromophenyl ring and a dimethoxyphenyl ring connected by a prop-2-en-1-one moiety. The chemical formula is , with a molecular weight of approximately 317.18 g/mol. The compound exhibits significant structural features that contribute to its biological activity.

Anticancer Activity

Chalcone derivatives, including (E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that this compound demonstrates potent antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

- Study Reference : A study published in PMC highlighted the cytotoxic effects of multiple chalcone derivatives on canine lymphoma and leukemia cell lines. The compound exhibited an IC50 range between 9.76 µM and 40.83 µM, indicating significant antiproliferative activity .

- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for developing new cancer therapies .

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

Data Table: Antioxidant Activity

This table illustrates that the compound exhibits comparable antioxidant activity to other chalcones, making it a candidate for further research in formulations aimed at combating oxidative stress-related conditions.

Synthesis of Biologically Active Compounds

The structural framework of this compound allows it to serve as a precursor for synthesizing more complex molecules with enhanced biological activities.

Case Study: Synthesis Pathways

- Research Findings : A study detailed the synthesis of various derivatives from this chalcone scaffold, leading to compounds with improved anticancer and antimicrobial activities . The ability to modify the chalcone structure opens avenues for developing targeted therapies.

Nonlinear Optical Applications

Recent studies have explored the nonlinear optical properties of chalcone derivatives, including this compound.

Data Table: Nonlinear Optical Properties

This property is crucial for applications in photonics and optoelectronics, suggesting potential uses in developing advanced optical materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substitution Patterns

The target compound is compared with structurally similar chalcones (Table 1):

Key Observations :

- The 2,5-dimethoxy substitution in the target compound introduces steric and electronic effects distinct from 3,4-dimethoxy analogs (e.g., dihedral angles between aromatic rings vary significantly, impacting planarity ).

- Bromine enhances molecular weight and polarizability compared to chlorine or methoxy substituents, influencing crystallinity and melting points .

Physical and Spectroscopic Properties

Melting Points and Solubility:

- Chalcones with bromine and methoxy groups generally exhibit higher melting points (e.g., 189°C for (E)-1-(4-hydroxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one vs. 138–220°C for other dimethoxy derivatives). The target compound’s melting point is likely >180°C due to bromine’s contribution to lattice stability .

- Solubility : Bromine reduces aqueous solubility but enhances lipid membrane permeability compared to hydroxylated analogs .

NMR and MS Data:

- 1H-NMR : The 2,5-dimethoxyphenyl group in the target compound shows distinct aromatic proton signals at δ 6.8–7.2 ppm, split due to meta coupling, whereas 3,4-dimethoxy analogs exhibit simpler splitting patterns .

- 13C-NMR : The carbonyl carbon (C=O) resonates at ~190 ppm, consistent with chalcones. Bromine causes deshielding of adjacent carbons (C-4: ~130 ppm) .

Crystallographic and Molecular Packing Analysis

- Dihedral Angles: In the target compound, the dihedral angle between the 4-bromophenyl and 2,5-dimethoxyphenyl rings is predicted to be 10–20° based on analogs like (E)-3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one (9.3–48.1° ). Planarity is lower than in non-brominated chalcones, affecting π-π stacking.

- Hydrogen Bonding : The 2,5-dimethoxy groups may form weak C–H···O interactions, whereas bromine participates in halogen bonding (C–Br···O), stabilizing crystal lattices .

Pharmacokinetic Considerations

- Metabolism: Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, but bromine’s steric bulk may slow hepatic clearance compared to (E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one .

- Bioavailability : LogP values for brominated chalcones are ~3.5–4.0, indicating moderate blood-brain barrier penetration .

Biological Activity

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, antioxidant, and anti-inflammatory agent. The following sections provide a comprehensive overview of its biological activity, including synthesis details, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a bromo-substituted phenyl ring and a dimethoxy-substituted phenyl ring connected by a propene group. The structural features contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.21 g/mol |

| CAS Number | 89840-34-6 |

| Melting Point | 329–331 K |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study showed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.

Mechanism of Action:

- Induction of Apoptosis: The compound triggers apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic proteins.

- Cell Cycle Arrest: It has been reported to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects against different cancer cell lines (e.g., MDA-MB-231 breast cancer cells), the compound demonstrated IC50 values ranging from 10 to 20 µM, indicating potent activity against these cells .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| Hep G2 | 15 | Cell cycle arrest |

| HCT116 | 20 | ROS production |

Antioxidant Activity

The antioxidant potential of this compound has been explored due to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

Research Findings:

- The compound exhibits significant DPPH radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this chalcone derivative has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Mechanism of Action:

- Inhibition of NF-kB Pathway: The compound's ability to inhibit the NF-kB signaling pathway contributes to its anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for (E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation . A representative method involves reacting 4-bromoacetophenone (1 mol) with 2,5-dimethoxybenzaldehyde (1 mol) in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for XRD analysis .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

- Single-crystal XRD : Determines bond lengths, angles, and confirms the E-configuration of the α,β-unsaturated ketone .

- NMR spectroscopy : H NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.8 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1680 cm and C=C stretching at ~1600 cm .

Q. What methodologies are used to evaluate its antimicrobial activity?

Antimicrobial screening employs agar diffusion assays against bacterial (e.g., E. coli, S. aureus) and fungal strains. The compound is dissolved in DMSO (1 mg/mL), and activity is quantified via inhibition zone diameters (mm). Positive controls (e.g., ampicillin) and solvent controls ensure reliability. Moderate activity is defined as zones >6 mm but <15 mm .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps : Reflect electronic transitions (e.g., π→π* at ~308 nm) and chemical stability. Smaller gaps (<4 eV) suggest higher reactivity .

- Global reactivity descriptors : Ionization potential (I), electron affinity (A), and electrophilicity index (ω) quantify nucleophilic/electrophilic behavior. For example, μ (chemical potential) = −(I + A)/2 predicts charge transfer tendencies .

Q. How are contradictions between experimental and computational UV-Vis spectra resolved?

Theoretical UV spectra (TD-DFT) may show redshifted λ compared to experimental data due to solvent effects or basis set limitations. Corrections involve:

Q. What strategies optimize crystal growth for XRD studies?

Slow evaporation in ethanol at 25°C yields high-quality crystals. Parameters include:

Q. How do substituents influence antimicrobial efficacy?

The 4-bromo group enhances lipophilicity, improving membrane penetration, while methoxy groups modulate electron density. Structure-activity relationships (SAR) are established by comparing inhibition zones of analogs (e.g., replacing bromine with chlorine reduces activity by ~20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.